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Compound of Interest

N, 3,5-Trimethoxy-N-
Compound Name:

methylbenzamide
CAS No.: 155586-39-3
Cat. No.: B141003

Get Quote

Executive Summary & Strategic Value

This guide details the synthesis of N,3,5-Trimethoxy-N-methylbenzamide, a critical Weinreb
amide intermediate.[1] This scaffold is widely used in medicinal chemistry for the controlled
synthesis of resveratrol analogs, polyketides, and aryl ketones.

Unlike standard amides, this Weinreb amide allows for the nucleophilic addition of Grignard or
organolithium reagents to form ketones without over-addition to tertiary alcohols. This
selectivity is governed by the formation of a stable 5-membered metal-chelated intermediate
(see Section 3).[1]
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Figure 1: General synthetic workflow for the target Weinreb amide.

Critical Process Parameters (CPP)

To ensure reproducibility and high yield, the following parameters must be strictly controlled:

Parameter Specification Scientific Rationale

Acid chlorides hydrolyze
. rapidly.[1] The amine
Moisture Control Anhydrous (<0.05% H20) o ]
hydrochloride is hygroscopic;

dry before use.

N,O-dimethylhydroxylamine is
supplied as an HCl salt.[1] 1
o ] ) eq of base neutralizes the salt;
Stoichiometry Base:Amine Ratio > 2.2:1 ] )
>1 eq is required to scavenge
the HCI generated during

coupling.

Controls the exotherm of acid

chloride formation and the
Temperature 0°C (Addition) - 23°C subsequent amidation,

preventing side-product

formation.[1]

Essential to remove unreacted
) acid and neutralize excess HCI
Quenching Sat. NaHCOs ] ]
without hydrolyzing the newly

formed amide.

Mechanistic Insight: The "Weinreb" Advantage

Understanding why we synthesize this molecule is crucial for downstream applications. The
stability of this amide against over-addition is due to the "Stable Tetrahedral Intermediate."[2]
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Figure 2: The chelation model preventing over-addition. The Mg atom bridges the carbonyl
oxygen and the N-methoxy oxygen, locking the molecule until hydrolysis.

Experimental Protocol: The Acid Chloride Route
(Recommended)

This method is selected for its robustness on both gram and decagram scales. It avoids the
purification difficulties often associated with coupling agents like DCC.

Materials

e Substrate: 3,5-Dimethoxybenzoic acid (1.0 equiv)

Amine Source: N,0O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]

Activator: Oxalyl chloride (1.3 equiv)[3]

Catalyst: DMF (Dimethylformamide) (2-3 drops)[1]

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)

o Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a
nitrogen inlet.
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» Solvation: Charge 3,5-dimethoxybenzoic acid (e.g., 5.0 g, 27.4 mmol) and anhydrous DCM
(50 mL). The acid may not fully dissolve initially.

o Catalysis: Add catalytic DMF (3 drops). Note: DMF acts as a nucleophilic catalyst to form the
Vilsmeier-Haack type intermediate, drastically accelerating the reaction.

e Chlorination: Cool to 0°C. Add Oxalyl chloride (3.05 mL, 35.6 mmol) dropwise over 15
minutes.

o Observation: Vigorous gas evolution (CO, COz, HCI) will occur. Ensure proper venting.[1]

e Completion: Warm to room temperature (RT) and stir for 2 hours. The solution should
become clear yellow.

o Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced
pressure. Redissolve the crude acid chloride in fresh anhydrous DCM (30 mL).

Phase 2: Amidation (Coupling)

o Preparation of Amine: In a separate flask, suspend N,O-dimethylhydroxylamine HCI (3.2 g,
32.9 mmol) in DCM (40 mL). Add TEA (11.5 mL, 82.2 mmol) and cool to 0°C.

o Coupling: Add the solution of crude acid chloride (from Phase 1) dropwise to the amine/base
mixture at 0°C via a cannula or pressure-equalizing dropping funnel.

o Reaction: Allow the mixture to warm to RT and stir for 4 hours.

o Monitoring: Check TLC (Hexane:EtOAc 1:1). The acid spot (baseline) should disappear;
the product spot (Rf ~0.4) should appear.

Phase 3: Workup & Purification[1][4]

e Quench: Pour the reaction mixture into saturated agueous NaHCOs (100 mL). Stir for 15
minutes.

o Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL).

e Wash: Wash combined organics with 1M HCI (50 mL) to remove excess TEA and unreacted
hydroxylamine, followed by Brine (50 mL).
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e Dry & Concentrate: Dry over MgSOu, filter, and concentrate in vacuo.

 Purification: The crude product is often >95% pure. If necessary, purify via flash
chromatography (SiOz, Gradient 0 - 40% EtOAc in Hexanes).

Alternative Protocol: One-Pot CDI Method (Green
Chemistry)[1]

Use this method if handling Oxalyl Chloride is restricted or for smaller bench-scale batches
(<19).[1]

Dissolve 3,5-dimethoxybenzoic acid (1.0 equiv) in anhydrous DCM or THF.[1]
e Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in one portion.

o Observation: CO2z evolution.[5] Stir for 1 hour at RT to form the Acyl-Imidazole
intermediate.

¢ Add N,O-Dimethylhydroxylamine HCI (1.1 equiv). Note: No exogenous base is strictly
required as the imidazole released acts as a base, but adding 1.0 eq of TEA accelerates the
reaction.

 Stir overnight. Work up as described in Protocol 1.

Quality Control & Characterization
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Test Expected Result Interpretation
Colorless to pale yellow Dark orange indicates
Appearance ] ] o ] )
oil/solid oxidation or residual amine.[1]

Characteristic Weinreb
1H NMR (CDCIs) 0 3.5-3.6 (s, 3H, N-OCHs3)
methoxy peak.[1]

Characteristic N-methyl peak.

& 3.3 (s, 3H, N-CHs) 0

Ring methoxy groups (3,5-
0 3.8 (s, 6H, Ar-OCH?3) g Yy groups (
position).[1]

Aromatic protons (typically a
0 6.5-6.7 (m, 3H, Ar-H) .
doublet and triplet pattern).[1]

Main peak.[1] Impurities
HPLC Purity >98% (254 nm) usually benzoic acid
(hydrolysis).

Troubleshooting Guide

Issue Probable Cause Corrective Action

Ensure DCM is anhydrous.
) ) ) ) Limit exposure of crude acid
Low Yield Hydrolysis of Acid Chloride ] ] )
chloride to air during the

transfer step.

This is normal.[1] Do not filter
) o ] ] during the reaction; the salts
Solid Precipitate in Reaction TEA-HCI Salts o ]
will dissolve during the

aqueous workup.

Wash the organic layer
thoroughly with Sat.[1]

Product contains Acid Incomplete Coupling NaHCO:s. If acid persists, the
coupling stalled; check reagent

quality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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